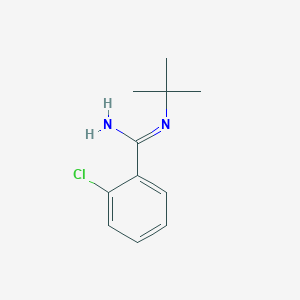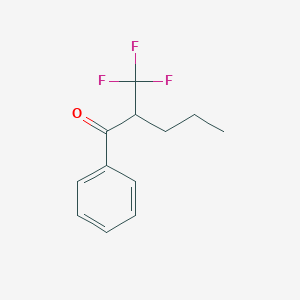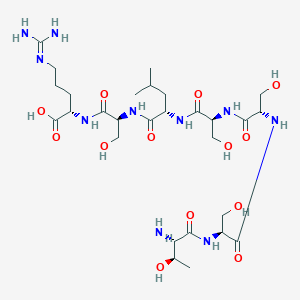![molecular formula C20H20O2S B12525360 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one CAS No. 668462-16-6](/img/structure/B12525360.png)
2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a tert-butylphenylmethylsulfanyl group. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylbenzyl chloride and 4H-1-benzopyran-4-one.
Formation of the Sulfanyl Group: The 4-tert-butylbenzyl chloride is reacted with a thiol compound to introduce the sulfanyl group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The resulting sulfanyl compound is then coupled with 4H-1-benzopyran-4-one under suitable reaction conditions, such as refluxing in an organic solvent like toluene or dichloromethane, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzopyran ring system using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives, modified benzopyran derivatives.
Substitution: Functionalized benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-1-benzopyran-4-one: A structurally similar compound with different substituents on the benzopyran ring.
4-((E)-{[3-(4-tert-Butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate: Another compound with a similar sulfanyl group but different core structure.
Uniqueness
2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one is unique due to its specific combination of the benzopyran ring and the tert-butylphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
668462-16-6 |
|---|---|
Formule moléculaire |
C20H20O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]chromen-4-one |
InChI |
InChI=1S/C20H20O2S/c1-20(2,3)15-10-8-14(9-11-15)13-23-19-12-17(21)16-6-4-5-7-18(16)22-19/h4-12H,13H2,1-3H3 |
Clé InChI |
CWYJEJLHQMNZOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CSC2=CC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![3-[5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridin-3-yl]prop-2-yn-1-ol](/img/structure/B12525313.png)

![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)

![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)


